
2-(4-(Ethylsulfonyl)phenyl)acetic acid
Overview
Description
2-(4-(Ethylsulfonyl)phenyl)acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an ethylsulfonyl group at the para position and an acetic acid moiety at the adjacent carbon. Its molecular formula is C₁₀H₁₂O₄S (inferred from analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, C₉H₁₀O₄S ), with a molecular weight of 228.27 g/mol. The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid proton (pKa ~3–4) compared to non-sulfonyl analogs.
This compound is utilized in organic synthesis, particularly in amide coupling reactions. For example, it reacts with amines (e.g., 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one) to form biologically active acetamides under EDC/HOBt activation . Its structural features make it relevant in pharmaceutical research, though specific therapeutic applications are less documented compared to analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, a known impurity in the NSAID Etoricoxib .
Preparation Methods
Preparation Methods of 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Sulfonylation of 2-(4-methylsulfonyl)phenyl acetic acid derivatives
One common strategy involves starting from 4-methylsulfonylphenyl acetic acid or its salts, followed by functional group transformations to introduce the ethylsulfonyl group. This approach leverages the availability of 4-methylsulfonylphenyl acetic acid as a key intermediate.
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- Preparation of alkaline salts of 4-methylsulfonylphenyl acetic acid using alkaline metal hydroxides (NaOH, KOH, LiOH) or alkoxides (sodium methoxide, potassium ethoxide) in organic solvents such as methanol or tetrahydrofuran (THF).
- Subsequent reaction with alkyl Grignard reagents (e.g., ethylmagnesium chloride) to introduce the ethyl group on the sulfonyl moiety.
- Temperature control between 40°C and 70°C, typically around 65°C, with reaction times from 30 minutes to 2 hours depending on scale.
- The process can be carried out in a one-pot manner without isolation of intermediates, improving efficiency and reducing steps.
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- Avoids hazardous oxidizing agents like hydrogen peroxide, reducing explosion risks.
- Uses readily available starting materials.
- Achieves molar yields between 78% and 88%.
- Allows recycling of excess reagents, enhancing economic viability.
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- Conventional organic synthesis techniques such as extraction, crystallization, and drying under vacuum at moderate temperatures (50-90°C) are used to isolate the pure product.
Step | Conditions | Notes |
---|---|---|
Formation of alkaline salt | NaOH/KOH/LiOH in methanol or THF | Room temperature to 25°C |
Reaction with ethyl Grignard | Ethylmagnesium chloride in THF | 40-70°C, ~65°C, 30 min to 2 hours |
Work-up and isolation | Acidification, extraction, drying | Vacuum drying at 50-90°C for 8 hours |
Yield | 78-88% molar | High purity product |
Direct sulfonylation of phenylacetic acid derivatives
Another method involves the direct sulfonylation of phenylacetic acid derivatives with ethylsulfonyl reagents or via oxidation of ethylthio-substituted precursors.
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- Starting from 4-ethylthio phenylacetic acid or related compounds.
- Oxidation of the thioether group to the sulfone using oxidizing agents such as hydrogen peroxide or peracids.
- Careful control of reaction conditions to avoid over-oxidation or side reactions.
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- Use of strong oxidants can lead to side products and safety concerns.
- Requires purification steps to remove oxidant residues and by-products.
Detailed Research Findings and Data
Patent EP2551265A1 Highlights (Related Sulfonylated Phenylacetic Acid)
- Demonstrates preparation of methylsulfonyl phenyl acetic acid salts and their reaction with alkyl Grignard reagents to form sulfonylated ketones, adaptable for ethylsulfonyl analogues.
- Emphasizes one-pot synthesis, avoiding tungsten catalysts and hazardous oxidants.
- Yields reported: 78-88% molar.
- Reaction temperature: 40-70°C, preferably 65°C.
- Solvents: Methanol, THF.
- Product isolation via crystallization and vacuum drying.
Synthesis via Fischer Indole and Vilsmeier-Haack Reactions (Related Sulfonyl Compounds)
- Sulfonyl-substituted acetophenones can be converted into various derivatives, indicating the stability and synthetic flexibility of the sulfonylphenylacetic acid scaffold.
- IR and NMR data confirm the presence of sulfonyl and acetic acid functional groups.
Industrial Preparation Method (CN107641089A)
- Describes preparation of 4-methylsulfonylphenylacetic acid intermediates under mild conditions (80-85°C for 6h) in ethanol with NaOH.
- Post-reaction work-up includes distillation, pH adjustment, filtration, and drying.
- Achieves yields up to 85%, with improved safety and operational simplicity.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Grignard addition to sulfonyl salt | 4-methylsulfonylphenyl acetic acid salt | Ethylmagnesium chloride, THF, 65°C, 1 hr | 78-88 | One-pot, avoids hazardous oxidants | Requires handling of Grignard reagents |
Oxidation of ethylthio precursor | 4-ethylthiophenyl acetic acid | H2O2 or peracids, controlled oxidation | Variable | Direct sulfone formation | Safety concerns, side reactions |
Industrial alkaline hydrolysis | 4-(methylsulfonyl)phenyl ethanethiol | NaOH, ethanol, 80-85°C, 6h | ~85 | Simple operation, scalable | Requires careful pH and temperature control |
Amide coupling (derivative synthesis) | This compound | EDC, HOBt, DCM, room temp | 61-80 | Mild conditions, high purity | Not direct acid synthesis |
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Ethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield ethylphenylacetic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethylphenylacetic acid.
Substitution: Halogenated phenylacetic acids.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, facilitating the development of various chemical entities.
- Reactivity : It undergoes oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives. For instance, oxidation can yield sulfone derivatives, while reduction can produce ethylphenylacetic acid.
Biology
- Biological Activity : Studies have indicated potential antimicrobial and anti-inflammatory properties. The ethylsulfonyl group enhances the compound's reactivity and binding affinity to biological targets, which may modulate various biological pathways.
- Case Study : In one study, derivatives of phenylacetic acids were shown to exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of sulfonamide compounds in treating infections .
Medicine
- Drug Development : The compound is being explored as a precursor for pharmaceutical compounds. Its unique structure may contribute to the development of novel therapeutic agents.
- Therapeutic Potential : Research indicates that compounds with sulfonamide functional groups can address critical health issues such as arthritis and cancer .
Industry
- Industrial Applications : 2-(4-(Ethylsulfonyl)phenyl)acetic acid is utilized in producing dyes, agrochemicals, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-(ethylsulfonyl)phenyl)acetic acid with key structural analogs:
Functional Group Impact
- Sulfonyl vs. Hydroxyl : The sulfonyl group in this compound increases acidity and resonance stabilization of the conjugate base compared to 2-(4-hydroxyphenyl)acetic acid. This makes it more reactive in nucleophilic reactions (e.g., amide bond formation) .
- Ethyl vs. Methyl Sulfonyl: The ethyl group in the target compound confers greater lipophilicity (logP ~1.5 vs.
- Ester vs. Carboxylic Acid : Ethyl 2-phenylacetoacetate lacks the free carboxylic acid, reducing solubility in aqueous media but enhancing stability in organic solvents .
Biological Activity
2-(4-(Ethylsulfonyl)phenyl)acetic acid, with the CAS number 383135-47-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, similar to other phenylacetic acid derivatives.
- COX Inhibition : The compound has been investigated for its potential as a COX inhibitor, which plays a crucial role in inflammation and pain pathways. Inhibition of COX-2 specifically may lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2 in various cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on COX Inhibition : A study demonstrated that derivatives similar to this compound showed potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating strong selectivity towards COX-2 over COX-1 .
- Antimicrobial Evaluation : Another investigation assessed various phenylacetic acid derivatives for their antimicrobial efficacy. The results indicated that compounds with similar substituents exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that certain analogs of this compound demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What synthetic methodologies are commonly employed to introduce the ethylsulfonyl group into arylacetic acid derivatives like 2-(4-(Ethylsulfonyl)phenyl)acetic acid?
Methodological Answer:
The ethylsulfonyl group is typically introduced via sulfonation of the aromatic ring. A two-step approach is often used:
Sulfonation : Reacting 4-bromophenylacetic acid with sodium sulfite under acidic conditions to form the sodium sulfonate intermediate.
Alkylation : Treating the sulfonate intermediate with ethyl bromide in the presence of a base (e.g., KOH) to substitute the sulfonate group with ethylsulfonyl .
Yield Optimization : Reaction temperatures (80–100°C) and solvent polarity (e.g., DMF) significantly impact yields. Catalysts like tetrabutylammonium bromide (TBAB) can improve alkylation efficiency .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.07 for C₁₀H₁₂O₄S) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
Q. Advanced: How can computational modeling resolve discrepancies in the reported reactivity of the ethylsulfonyl group under nucleophilic conditions?
Methodological Answer:
Contradictions in reactivity (e.g., susceptibility to hydrolysis vs. stability) arise from solvent effects and steric hindrance.
- DFT Calculations : Model the transition state of nucleophilic attacks (e.g., OH⁻) on the sulfonyl group. Solvent models (e.g., PCM for water) predict activation energies, explaining why polar protic solvents accelerate hydrolysis .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions on the sulfonyl group, guiding predictions of site-specific reactivity .
Q. Advanced: How to address inconsistencies in crystallographic data for structurally similar arylacetic acid derivatives?
Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) may stem from:
- Polymorphism : Screen crystallization conditions (e.g., ethanol vs. acetone) to isolate different polymorphs .
- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder in published CIF files. Cross-validate with powder XRD to confirm phase purity .
Q. Advanced: What strategies enhance the regioselectivity of sulfonation in arylacetic acid derivatives?
Methodological Answer:
Regioselective sulfonation at the para position is critical. Key approaches include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to orient sulfonation.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-sulfonation) by shortening reaction times .
- Catalytic Systems : Use iodine or FeCl₃ to lower activation energy for para selectivity .
Q. Basic: What are the primary biological targets of ethylsulfonyl-substituted arylacetic acids in pharmacological studies?
Methodological Answer:
These compounds often target enzymes with nucleophilic active sites:
- Cyclooxygenase (COX) : The ethylsulfonyl group mimics the carboxylate moiety of arachidonic acid, enabling competitive inhibition. Assay IC₅₀ values using ELISA-based COX-1/2 activity kits .
- Aldose Reductase : The sulfonyl group hydrogen-bonds to catalytic residues (e.g., Tyr48), reducing diabetic complications in in vivo models .
Q. Advanced: How to troubleshoot low yields in coupling reactions involving this compound?
Methodological Answer:
Common issues include steric hindrance and poor leaving-group ability. Solutions:
- Activation of COOH : Use EDCl/HOBt or DCC to form active esters before amide coupling .
- Micellar Catalysis : Employ TPGS-750-M in water to improve solubility and reduce aggregation .
Q. Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by SDS data for analogous compounds) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLLUNLZJLQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402004 | |
Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383135-47-5 | |
Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(ethanesulfonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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